A Comprehensive Technical Guide to [3-Cyano-4-(trifluoromethyl)phenyl]boronic acid: A Keystone Building Block in Modern Drug Discovery
A Comprehensive Technical Guide to [3-Cyano-4-(trifluoromethyl)phenyl]boronic acid: A Keystone Building Block in Modern Drug Discovery
For Immediate Release
This technical guide provides an in-depth analysis of [3-Cyano-4-(trifluoromethyl)phenyl]boronic acid, a critical building block for researchers, medicinal chemists, and professionals in drug development. With the CAS Number 2016766-76-8 , this specialized arylboronic acid offers a unique combination of electronic and steric properties, making it an invaluable tool in the synthesis of complex pharmaceutical intermediates.[1][2][3] This document outlines its chemical properties, a validated synthesis protocol, and its application in palladium-catalyzed cross-coupling reactions, supported by field-proven insights and methodologies.
Core Compound Profile
[3-Cyano-4-(trifluoromethyl)phenyl]boronic acid is a trifluoromethylated and cyanated phenylboronic acid derivative. The strategic placement of the electron-withdrawing cyano and trifluoromethyl groups significantly influences the electronic nature of the aromatic ring, which in turn impacts the reactivity of the boronic acid moiety. This unique substitution pattern is highly sought after in medicinal chemistry for its potential to enhance the pharmacokinetic and pharmacodynamic properties of drug candidates, such as metabolic stability, lipophilicity, and binding affinity.[4]
| Property | Value | Source |
| CAS Number | 2016766-76-8 | [2] |
| Molecular Formula | C₈H₅BF₃NO₂ | [1] |
| Molecular Weight | 214.94 g/mol | [1] |
| Purity | Typically ≥95% | [1] |
Synthesis and Mechanism
A plausible synthetic route, adapted from established procedures for analogous compounds, is outlined below.[5][6][7] This process hinges on the principles of halogen-metal exchange and subsequent borylation.
Conceptual Synthesis Workflow
Caption: Conceptual workflow for the synthesis of the target boronic acid.
Detailed Experimental Protocol (Hypothetical)
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Step 1: Preparation of the Aryl Lithium Reagent. To a solution of 2-bromo-5-cyanobenzotrifluoride in anhydrous tetrahydrofuran (THF) cooled to -78 °C under an inert atmosphere (e.g., argon), a solution of n-butyllithium in hexanes is added dropwise. The reaction is stirred at this temperature for 1-2 hours to ensure complete halogen-metal exchange. The formation of the aryl lithium intermediate is the critical step, driven by the strong electrophilicity of the lithium reagent.
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Step 2: Borylation. Triisopropyl borate is then added dropwise to the reaction mixture at -78 °C. The borate ester acts as an electrophile, trapping the nucleophilic aryl lithium species. This reaction is typically fast and exothermic. The choice of a bulky borate ester like triisopropyl borate can sometimes improve yields by minimizing the formation of over-arylated boron species.
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Step 3: Hydrolysis. After the addition of the borate ester, the reaction is allowed to warm to room temperature. The reaction is then quenched by the slow addition of aqueous hydrochloric acid. This acidic workup hydrolyzes the boronic ester to the desired boronic acid.
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Step 4: Purification. The crude product is then extracted with an organic solvent (e.g., ethyl acetate), washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The final product can be purified by recrystallization or column chromatography to yield [3-Cyano-4-(trifluoromethyl)phenyl]boronic acid as a solid.
Application in Suzuki-Miyaura Cross-Coupling
A primary application of [3-Cyano-4-(trifluoromethyl)phenyl]boronic acid is in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds which are prevalent in many pharmaceutical agents.[8][9]
The electron-withdrawing nature of the cyano and trifluoromethyl groups on the boronic acid can influence the efficiency of the transmetalation step in the Suzuki-Miyaura catalytic cycle.
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Representative Experimental Protocol for Suzuki-Miyaura Coupling
The following is a general, yet robust, protocol for the Suzuki-Miyaura coupling reaction using an aryl boronic acid like [3-Cyano-4-(trifluoromethyl)phenyl]boronic acid.[10][11]
-
Materials:
-
Aryl halide (e.g., aryl bromide or iodide) (1.0 equiv)
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[3-Cyano-4-(trifluoromethyl)phenyl]boronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or Pd(OAc)₂) (1-5 mol%)
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Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0-3.0 equiv)
-
Solvent (e.g., dioxane, toluene, or DMF/water mixture)
-
-
Procedure:
-
To a reaction vessel, add the aryl halide, [3-Cyano-4-(trifluoromethyl)phenyl]boronic acid, and the base.
-
The vessel is then evacuated and backfilled with an inert gas (e.g., argon or nitrogen) multiple times.
-
The solvent and the palladium catalyst are then added under the inert atmosphere.
-
The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred until the reaction is complete (monitored by TLC or LC-MS).
-
Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent.
-
The combined organic layers are washed, dried, and concentrated. The crude product is then purified by chromatography.
-
The choice of catalyst, base, and solvent is crucial and often needs to be optimized for specific substrates to achieve high yields. The presence of the electron-withdrawing groups on the boronic acid may necessitate the use of a stronger base or a more electron-rich phosphine ligand on the palladium catalyst to facilitate the transmetalation step.
Safety and Handling
As with all laboratory chemicals, [3-Cyano-4-(trifluoromethyl)phenyl]boronic acid should be handled with appropriate safety precautions. While a specific safety data sheet (SDS) for this exact CAS number is not widely available, data from closely related and isomeric compounds suggest the following:
-
Hazard Statements: May be harmful if swallowed, in contact with skin, or if inhaled. Can cause skin and serious eye irritation. May cause respiratory irritation.[8]
-
Precautionary Measures:
-
Use only in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid breathing dust.
-
Wash hands thoroughly after handling.
-
Store in a tightly sealed container in a cool, dry place.
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Conclusion
[3-Cyano-4-(trifluoromethyl)phenyl]boronic acid is a highly functionalized building block with significant potential in the field of drug discovery and development. Its unique electronic properties, imparted by the cyano and trifluoromethyl substituents, make it a valuable reagent for the synthesis of complex biaryl structures via the Suzuki-Miyaura cross-coupling reaction. While specific experimental data for this compound remains somewhat limited in the public domain, the general principles of boronic acid synthesis and application provide a solid framework for its use in the laboratory. As the demand for novel pharmaceutical agents with improved properties continues to grow, the importance of specialized building blocks like [3-Cyano-4-(trifluoromethyl)phenyl]boronic acid is set to increase.
References
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Amerigo Scientific. [3-Cyano-4-(trifluoromethyl)phenyl]boronic acid. [Link]
-
MDPI. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
Organic Syntheses. (3,4,5-trifluorophenyl)boronic acid. [Link]
-
Organic Syntheses. Tetrabutylammonium(4-Fluorophenyl)trifluoroborate. [Link]
-
YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
PubChem. 3-Cyano-4-fluorophenylboronic acid. [Link]
- Google Patents. US6576789B1 - Process for the preparation of substituted phenylboronic acids.
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